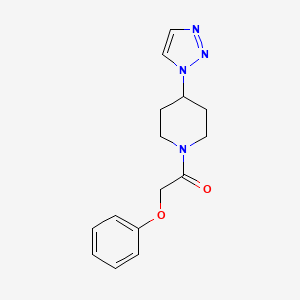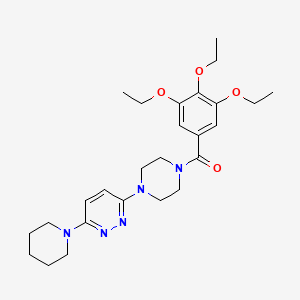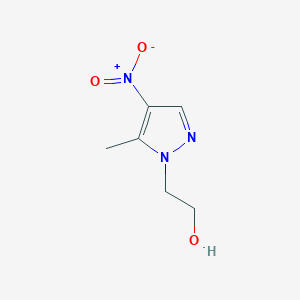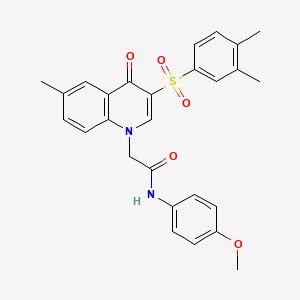
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a phenoxy group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the piperidine ring, and the phenoxy group. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability, while the piperidine ring could influence its basicity .科学的研究の応用
Synthesis and Structural Analysis
- Biologically active derivatives of 1,2,4 triazoles, closely related to the compound , have been synthesized and characterized structurally. These structures exhibit various intermolecular interactions in their crystalline form, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions, contributing significantly to molecular packing. This analysis is crucial for understanding the compound's potential interactions and stability in various applications (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Catalytic Applications
- Triazole-based ligands have been utilized in the synthesis of half-sandwich Ruthenium(II) complexes. These complexes have been explored for their catalytic efficiency in the oxidation of alcohols and transfer hydrogenation of ketones. This research showcases the potential of triazole derivatives in catalysis, particularly in organic synthesis and industrial applications (Saleem et al., 2013).
Antifungal and Antimicrobial Properties
- Novel 1,2,3-triazole-4-linked compounds have demonstrated significant cytotoxic activity against human breast cancer cell lines. This suggests potential applications of triazole derivatives in developing anticancer therapies (Mahdavi et al., 2016).
- A novel potential antifungal compound from the 1,2,4-triazole class has been synthesized and characterized, highlighting its poor solubility in buffer solutions but better solubility in alcohols. This is critical for designing drug delivery systems and understanding the compound's behavior in biological media (Volkova, Levshin, & Perlovich, 2020).
Optoelectronic and Material Science
- Star-shaped thiophene and pyrrole functionalized monomers, similar in structure to the queried compound, have been synthesized. Their electrochemical copolymerization and resulting copolymers exhibit unique optoelectrochemical properties. This indicates the compound's potential use in material science, particularly in the development of novel polymers with specific electronic properties (Ak & Toppare, 2009).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in cell death
Biochemical Pathways
Based on the reported anticancer activity of similar compounds, it can be inferred that the compound may interfere with pathways involved in cell proliferation and survival
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties , suggesting that this compound may also have favorable ADME properties
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines This suggests that the compound may also have cytotoxic effects, resulting in the death of targeted cells
将来の方向性
特性
IUPAC Name |
2-phenoxy-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-21-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-11-8-16-17-19/h1-5,8,11,13H,6-7,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOXZNYENAIEMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)
![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)



![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)
![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)
![Ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)